molecular formula C9H4Cl2N2O2 B13329070 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B13329070
M. Wt: 243.04 g/mol
InChI Key: ZSNLBTACVFSDRC-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde (C₉H₅Cl₂N₂O₂) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at position 3 and a carbaldehyde moiety at position 5. This compound is of interest in medicinal chemistry for its structural resemblance to enzyme inhibitors and its versatility in derivatization via the aldehyde group.

Properties

Molecular Formula

C9H4Cl2N2O2

Molecular Weight

243.04 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

InChI

InChI=1S/C9H4Cl2N2O2/c10-5-1-2-7(11)6(3-5)9-12-8(4-14)15-13-9/h1-4H

InChI Key

ZSNLBTACVFSDRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NOC(=N2)C=O)Cl

Origin of Product

United States

Preparation Methods

Condensation of Amidoximes with Carboxylic Acid Derivatives

The most common and classical approach to synthesize 3-(2,5-dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde is via the condensation of amidoximes with carboxylic acid derivatives, such as acid chlorides or activated esters, under basic or superbasic conditions.

  • Amidoxime Preparation: Amidoximes are typically prepared by reacting the corresponding nitriles with hydroxylamine hydrochloride in the presence of a base such as triethanolamine, often in ethanol solvent, under reflux for extended periods (e.g., 12 hours) to ensure complete conversion. For example, 2,5-dichlorobenzonitrile would be converted to the corresponding amidoxime.

  • Cyclization with Acid Chlorides: The amidoxime is then reacted with the appropriate acid chloride, which may be derived from 2,5-dichlorobenzoic acid or related aromatic acids, in the presence of a base such as pyridine. This reaction is typically performed at room temperature with stirring for several hours (e.g., 4 hours). The base scavenges the released HCl, facilitating cyclodehydration to form the 1,2,4-oxadiazole ring.

  • Purification: The crude product is purified by column chromatography using silica gel and solvent mixtures such as hexane/ethyl acetate.

This method yields the target this compound with moderate to good yields (typically 45–70%) depending on the exact substrates and conditions used.

Step Reagents/Conditions Notes Yield Range (%)
Amidoxime synthesis 2,5-Dichlorobenzonitrile + Hydroxylamine hydrochloride + Triethanolamine, reflux in ethanol, 12 h Formation of amidoxime intermediate 70–85
Cyclization Amidoxime + 2,5-Dichlorobenzoyl chloride + Pyridine, room temperature, 4 h Ring closure to 1,2,4-oxadiazole 45–70
Purification Silica gel chromatography (Hexane/Ethyl acetate) Isolation of pure product

One-Pot Synthesis from Amidoximes and Carboxylic Acids via Activation

Recent advances have introduced one-pot methods where amidoximes react directly with carboxylic acids activated in situ by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole).

  • Procedure: Amidoximes and carboxylic acids are combined with EDC and HOAt in solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature, followed by heating at moderate temperatures (e.g., 100 °C) to promote cyclodehydration.

  • Advantages: This method avoids the isolation of acid chlorides and allows for milder conditions and simplified workup. It also enables parallel synthesis for diverse derivatives.

  • Yields: Generally good to excellent yields (60–90%) are reported.

Step Reagents/Conditions Notes Yield Range (%)
Activation & Cyclization Amidoxime + Carboxylic acid + EDC + HOAt + Triethylamine, RT then 100 °C for 3 h One-pot cyclization to oxadiazole 60–90

Detailed Example of Preparation (Condensation Method)

Step Description
1 Dissolve 2,5-dichlorobenzonitrile (0.048 mol) in ethanol (40 mL). Add hydroxylamine hydrochloride (0.12 mol) and triethanolamine (32 mL). Reflux for 12 hours to form 2,5-dichlorobenzamidoxime.
2 Evaporate ethanol under reduced pressure. Pour residue into cold water to crystallize amidoxime.
3 Prepare 2,5-dichlorobenzoyl chloride by reaction of 2,5-dichlorobenzoic acid with thionyl chloride under controlled conditions to avoid hydrolysis.
4 In a dry flask, dissolve amidoxime and pyridine (10 mL). Add acid chloride slowly with stirring at room temperature for 4 hours to promote cyclization.
5 Remove pyridine under vacuum. Purify the crude product by silica gel chromatography (hexane/ethyl acetate).
6 Collect and characterize this compound.

Research Findings and Yields Summary

Method Key Reagents Conditions Yield (%) Advantages Limitations
Amidoxime + Acid Chloride Amidoxime, acid chloride, pyridine Room temp, 4 h 45–70 Well-established, good purity Requires acid chloride prep
Amidoxime + Activated Acid (EDC/HOAt) Amidoxime, carboxylic acid, EDC, HOAt, triethylamine RT then 100 °C, 3 h 60–90 One-pot, mild, scalable Requires coupling reagents
Tandem Nitroalkene Method Nitroalkenes, arenes, nitriles, TfOH 10 min, superacid conditions ~90 Very fast, high yield Harsh conditions, limited scope
Photoredox Catalysis Aldehydes, hypervalent iodine reagents, visible light Room temp, 12 h, catalyst optional 50–80 Mild, catalyst-free possible Less explored for this compound

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate at elevated temperatures.

Major Products Formed

    Oxidation: 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

    Reduction: 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the oxadiazole ring, which is known to exhibit biological activity.

    Medicine: Explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde in biological systems is not fully understood but is believed to involve interactions with cellular targets such as enzymes and receptors. The oxadiazole ring can interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

5-Chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde (C₁₀H₄Cl₃NO₂)

  • Structural Differences : Replaces the 1,2,4-oxadiazole ring with a 1,2-oxazole ring. The oxazole lacks the additional nitrogen atom present in oxadiazoles, reducing electron deficiency and altering resonance properties.
  • Molecular Weight : Higher mass (276.497 g/mol vs. 243.06 g/mol for the target compound) due to an extra chlorine atom.
  • Bioactivity : Oxazole derivatives are less commonly associated with enzyme inhibition compared to oxadiazoles, but the 2,5-dichlorophenyl group may retain affinity for serine proteases like thrombin or FXIIa .

Triazole-Based Inhibitors with 2,5-Dichlorophenyl Moieties

  • Structural Differences : Triazole rings (1,2,3-triazole) replace oxadiazole, introducing additional hydrogen-bonding capabilities.
  • Bioactivity : Triazole derivatives with 2,5-dichlorophenyl groups exhibit FXIIa inhibition (IC₅₀ ~10 μM) due to optimal S1-pocket binding in serine proteases .
  • Selectivity : The dichlorophenyl group enhances selectivity for FXIIa over thrombin, suggesting that oxadiazole analogs might exhibit similar trends if tested .
  • Synthesis : Often prepared via click chemistry, contrasting with oxadiazole cyclization methods.

5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde (CAS 1188022-49-2)

  • Structural Differences : Substitutes 2,5-dichlorophenyl with a 3-methylphenyl group, reducing electron-withdrawing effects.
  • Applications : Serves as a synthetic intermediate; methyl groups may improve metabolic stability but reduce target affinity .

Pesticidal Triazole Derivatives (e.g., Etaconazole, Propiconazole)

  • Structural Differences : Contain dioxolane or tetrahydrofuran rings alongside triazole and dichlorophenyl groups.
  • Functionality : The carbaldehyde in the target compound is absent, limiting its utility in covalent binding or further derivatization.
  • Applications : Broad-spectrum antifungals; highlights the dichlorophenyl group’s versatility across agrochemical and pharmaceutical domains .

Comparative Data Table

Compound Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reported Bioactivity/Use
Target Compound 1,2,4-Oxadiazole C₉H₅Cl₂N₂O₂ 243.06 Oxadiazole, Carbaldehyde Enzyme inhibition (hypothesized)
5-Chloro-3-(2,5-dichlorophenyl)-1,2-oxazole-4-carbaldehyde 1,2-Oxazole C₁₀H₄Cl₃NO₂ 276.50 Oxazole, Carbaldehyde Intermediate synthesis
Triazole-based FXIIa Inhibitors 1,2,3-Triazole Varies ~300–400 Triazole, Dichlorophenyl FXIIa inhibition (IC₅₀ ~10 μM)
5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde 1,2-Oxazole C₁₁H₈ClNO₂ 221.64 Oxazole, Methylphenyl Synthetic intermediate
Etaconazole Triazole + Dioxolane C₁₅H₁₇Cl₂N₃O₂ 354.22 Triazole, Dichlorophenyl Agricultural fungicide

Key Research Findings

  • Role of Dichlorophenyl Group : Critical for binding in protease S1 pockets, as demonstrated in thrombin and FXIIa inhibitors .
  • Heterocycle Impact : Oxadiazoles’ electron deficiency may enhance electrophilic reactivity compared to oxazoles or triazoles, favoring interactions with nucleophilic enzyme residues.
  • Carbaldehyde Utility: Enables Schiff base formation or further functionalization, a strategic advantage in drug design over non-aldehyde analogs.

Biological Activity

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms and one oxygen atom. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of a dichlorophenyl group and an aldehyde functional group significantly influences its reactivity and biological effects.

  • Molecular Formula : C9H4Cl2N2O2
  • Molecular Weight : 243.04 g/mol
  • Functional Groups : Aldehyde and oxadiazole ring

Biological Activity Overview

Research indicates that compounds containing oxadiazole moieties can inhibit various enzymes and pathways relevant to disease processes. Notably, this compound has shown potential in:

  • Antimicrobial Activity : Inhibits growth of various pathogens.
  • Anticancer Activity : Induces apoptosis in cancer cell lines.
  • Enzyme Inhibition : Particularly as a monoamine oxidase (MAO) inhibitor, which is relevant in treating neurodegenerative disorders.

The biological activity of this compound can be attributed to its ability to interact with biological targets through several mechanisms:

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism.
  • Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways.

Anticancer Activity

A study highlighted the anticancer properties of this compound against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.65Apoptosis induction
HeLa (Cervical Cancer)2.41Cell cycle arrest
PANC-1 (Pancreatic Cancer)1.50Mitochondrial pathway activation

These findings suggest that the compound's structural features contribute to its efficacy as an anticancer agent.

Antimicrobial Studies

In antimicrobial evaluations, the compound demonstrated significant activity against various bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

These results indicate its potential as a therapeutic agent in treating infections.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives often depends on their structural modifications. Variations in substituents can enhance or reduce their efficacy:

Compound NameStructure FeaturesBiological Activity
3-(3,4-Dichlorophenyl)-1,2,4-oxadiazoleSimilar dichlorophenyl groupMAO-B inhibitor
5-(Chloromethyl)-3-methyl-1,2,4-oxadiazoleMethyl substitution at position 3Anticancer activity
3-Bromo-5-methyl-1,2,4-oxadiazoleBromine substitution instead of chlorineAnticancer activity

This table illustrates how modifications influence the biological properties of related compounds.

Q & A

Basic: What are the optimal synthetic routes for 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

  • Cyclization : Reacting 2,5-dichlorobenzaldehyde with hydroxylamine to form an oxime intermediate, followed by cyclization using reagents like POCl₃ or polyphosphoric acid to construct the oxadiazole ring .
  • Functionalization : Oxidation of a methyl or hydroxymethyl group at the 5-position of the oxadiazole core to a carbaldehyde using oxidizing agents such as KMnO₄ or SeO₂ under controlled pH and temperature .
    Key factors : Reaction time (prolonged heating may degrade the aldehyde group) and solvent polarity (polar aprotic solvents like DMF improve cyclization efficiency) .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR can confirm the aldehyde proton (~9.8 ppm) and oxadiazole ring carbons, while 2D NMR (HSQC, HMBC) resolves coupling between the dichlorophenyl and oxadiazole moieties .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving torsional angles in the oxadiazole ring and verifying the planar geometry of the dichlorophenyl group .
  • IR spectroscopy : Strong bands near 1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N in oxadiazole) provide functional group validation .

Advanced: How to design structure-activity relationship (SAR) studies to evaluate its biological potential?

  • Structural variations : Synthesize analogs with substitutions on the dichlorophenyl ring (e.g., replacing Cl with F, CH₃) or modifying the oxadiazole’s 5-carbaldehyde to carboxamide or ester groups .
  • Biological assays : Use enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) to correlate substituent effects with activity. For example, dichlorophenyl groups in similar compounds show enhanced binding to hydrophobic enzyme pockets .
  • Computational modeling : Molecular docking (AutoDock Vina) and MD simulations can predict binding affinities and guide SAR by analyzing steric/electronic interactions .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

  • Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .
  • Control experiments : Compare activity against structurally validated analogs (e.g., 3-(3,5-dichlorophenyl) derivatives) to isolate the role of the 2,5-dichloro substitution .
  • Meta-analysis : Cross-reference bioactivity data with crystallographic parameters (e.g., bond lengths in the oxadiazole ring) to identify structural determinants of activity .

Basic: What are the key stability considerations for this compound under experimental conditions?

  • Light sensitivity : The aldehyde group is prone to photodegradation; store samples in amber vials under inert gas (N₂/Ar) .
  • Thermal stability : Decomposition occurs above 150°C; avoid prolonged heating during synthesis or lyophilization .
  • pH sensitivity : The oxadiazole ring hydrolyzes in strongly acidic/basic conditions (pH <2 or >10); use neutral buffers for biological assays .

Advanced: What computational modeling approaches best predict its reactivity in nucleophilic substitution reactions?

  • DFT calculations : Gaussian or ORCA software can model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the carbaldehyde’s carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack .
  • Reactivity descriptors : Fukui indices and local softness parameters quantify site-specific reactivity, aiding in predicting regioselectivity for substitutions .
  • Solvent effects : COSMO-RS simulations assess solvation effects on reaction pathways, critical for optimizing conditions like DMF vs. THF .

Basic: How does the dichlorophenyl substitution pattern (2,5 vs. 3,5) influence electronic properties?

  • Electron-withdrawing effects : The 2,5-dichloro substitution creates a stronger electron-deficient aromatic system compared to 3,5-derivatives, enhancing the oxadiazole’s electrophilicity.
  • Steric effects : Ortho-substituted Cl groups introduce steric hindrance, potentially reducing rotational freedom in the phenyl-oxadiazole bond .
  • Spectroscopic evidence : UV-Vis spectra show a bathochromic shift in 2,5-derivatives due to extended conjugation .

Advanced: What mechanistic insights explain its role in enzyme inhibition?

  • Covalent binding : The carbaldehyde may form Schiff bases with lysine residues in enzyme active sites, as seen in similar oxadiazole derivatives .
  • Non-covalent interactions : π-π stacking between the dichlorophenyl ring and aromatic enzyme residues (e.g., tyrosine) enhances binding affinity, validated by X-ray co-crystallography .
  • Kinetic studies : Time-dependent inhibition assays (e.g., pre-incubation with NADPH) differentiate reversible vs. irreversible binding mechanisms .

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